2-[(2-Iodobenzoyl)amino]benzamide
Description
Properties
Molecular Formula |
C14H11IN2O2 |
|---|---|
Molecular Weight |
366.15g/mol |
IUPAC Name |
2-[(2-iodobenzoyl)amino]benzamide |
InChI |
InChI=1S/C14H11IN2O2/c15-11-7-3-1-5-9(11)14(19)17-12-8-4-2-6-10(12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
InChI Key |
GLQUQPQZDARWKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomer: 2-[(3-Iodobenzoyl)amino]benzamide
The positional isomer 2-[(3-iodobenzoyl)amino]benzamide (CAS: 6110-30-1) differs only in the iodine substituent’s position on the benzoyl ring (3- vs. 2-position). Despite identical molecular formulas, subtle differences in physicochemical properties are observed:
Biological Relevance: While neither isomer’s bioactivity is explicitly documented, iodine’s position can influence steric and electronic interactions with biological targets.
Halogen-Substituted Benzamides
Nitazoxanide (2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide)
Nitazoxanide (CAS: 55981-09-4) replaces iodine with a nitro-thiazole group. Key differences include:
Comparison with Functional Analogs
Antimicrobial Benzamides
2-Azetidinone derivatives, such as N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide, exhibit potent antimicrobial activity against Gram-positive bacteria and fungi. These compounds leverage the azetidinone ring’s rigidity for target binding, a feature absent in 2-[(2-iodobenzoyl)amino]benzamide .
Anticancer Benzamides
Compound N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide shows moderate activity against breast cancer (MCF7) cells. QSAR studies indicate that topological parameters (e.g., Balaban index) govern efficacy, suggesting that iodine’s bulky nature in 2-[(2-iodobenzoyl)amino]benzamide may hinder similar activity .
Comparison with Heterocyclic Derivatives
2-Aminobenzimidazoles
2-Aminobenzimidazoles share a benzamide-like core but incorporate a fused imidazole ring. These derivatives exhibit antiviral and anticancer properties due to enhanced hydrogen-bonding capabilities. For example, 7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine demonstrates improved solubility and target affinity compared to simple benzamides .
Thiazole and Isoxazole Derivatives
Compounds like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide integrate heterocyclic moieties for enhanced pharmacokinetics. The thiazole ring improves metabolic stability, a feature absent in iodine-containing benzamides .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|
| 2-[(2-Iodobenzoyl)amino]benzamide | 366.15 | 1.751 | 422.7 |
| 2-[(3-Iodobenzoyl)amino]benzamide | 366.15 | 1.751 | 429.6 |
| Nitazoxanide | 356.3 | - | - |
Q & A
Q. What are the key considerations for synthesizing 2-[(2-Iodobenzoyl)amino]benzamide with high purity?
Methodological Answer: Synthesis requires strict control of reaction parameters, including temperature (typically 60–80°C), solvent selection (e.g., DMF or THF for solubility), and inert atmospheres to prevent oxidation of iodine-containing intermediates. Purification steps, such as column chromatography or recrystallization, are critical to isolate the compound from byproducts like unreacted 2-iodobenzoic acid. Analytical techniques like thin-layer chromatography (TLC) and -/-NMR should be used to monitor reaction progress and confirm purity (≥95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: -NMR and -NMR are essential for confirming the amide bond formation and iodine substitution pattern (e.g., chemical shifts for aromatic protons at δ 7.3–8.5 ppm). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1650–1700 cm) of the benzamide group. High-resolution mass spectrometry (HRMS) verifies molecular weight accuracy, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro enzyme inhibition and cellular toxicity data for this compound?
Methodological Answer: Contradictions often arise from off-target effects or differences in cellular uptake. Dose-response assays (e.g., IC vs. LD) should be conducted to identify a therapeutic window. Parallel studies using isotopic labeling (e.g., ) can track cellular uptake efficiency. Additionally, comparative metabolomics may reveal unintended interactions with non-target enzymes, as seen in benzamide derivatives affecting glucose metabolism .
Q. What strategies optimize the pharmacokinetic properties of 2-[(2-Iodobenzoyl)amino]benzamide while maintaining its biological activity?
Methodological Answer: Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amino substituents) to the benzamide core, can improve solubility without compromising activity. Prodrug approaches (e.g., esterification of the amide group) enhance bioavailability. In silico modeling (e.g., molecular dynamics simulations) predicts metabolic stability, while in vivo PK/PD studies in rodent models validate improvements in half-life and tissue distribution .
Q. How should researchers analyze structure-activity relationships (SAR) when substituents on the benzamide core alter biological activity?
Methodological Answer: Systematic SAR analysis involves synthesizing derivatives with controlled variations (e.g., halogens, alkyl chains, or heterocycles at the 2-iodo position) and testing them against target enzymes or cell lines. Quantitative SAR (QSAR) models correlate electronic (Hammett constants) or steric (Taft parameters) properties with activity. For example, replacing iodine with bulkier substituents (e.g., thiazole rings) may enhance binding affinity to kinase targets, as observed in related benzamide derivatives .
Q. What experimental designs mitigate degradation of 2-[(2-Iodobenzoyl)amino]benzamide during long-term stability studies?
Methodological Answer: Accelerated stability testing under varying pH (3–9), temperature (4–40°C), and light exposure identifies degradation pathways (e.g., hydrolysis of the amide bond). Stabilizers like antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) can be added to formulations. Ultra-HPLC/MS-MS analysis detects major degradation products, such as 2-iodobenzoic acid, and guides storage recommendations (e.g., desiccated, –20°C in amber vials) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
